5-(1,4,5,6-Tetrahydropyrimidin-2-yl)pyridin-2-amine
Overview
Description
“5-(1,4,5,6-Tetrahydropyrimidin-2-yl)pyridin-2-amine” is a chemical compound with the CAS Number: 868260-18-8 . It has a molecular weight of 176.22 . The IUPAC name for this compound is 5-(1,4,5,6-tetrahydro-2-pyrimidinyl)-2-pyridinamine .
Molecular Structure Analysis
The Inchi Code for “5-(1,4,5,6-Tetrahydropyrimidin-2-yl)pyridin-2-amine” is 1S/C9H12N4/c10-8-3-2-7 (6-13-8)9-11-4-1-5-12-9/h2-3,6H,1,4-5H2, (H2,10,13) (H,11,12) .Physical And Chemical Properties Analysis
“5-(1,4,5,6-Tetrahydropyrimidin-2-yl)pyridin-2-amine” is a powder that is stored at room temperature .Scientific Research Applications
Chemical Synthesis
- Novel Compound Synthesis: Tetrahydropyrimidines, related to “5-(1,4,5,6-Tetrahydropyrimidin-2-yl)pyridin-2-amine,” have been used to synthesize a range of novel compounds. For instance, the synthesis of (S)-1-(heteroaryl)ethan-1-amines was achieved by cyclization of N-Boc-alanine-derived ynone, followed by acidolytic removal of the Boc group (Svete et al., 2015).
- Efficient Synthesis Techniques: Research has also explored efficient synthesis methods for tetrahydropyrimidines using multicomponent reactions (Das et al., 2011). This reflects an ongoing interest in developing more streamlined and cost-effective approaches to synthesizing these compounds.
Biological Activity
- Anticancer Properties: Some studies have reported the anticancer potential of compounds related to “5-(1,4,5,6-Tetrahydropyrimidin-2-yl)pyridin-2-amine.” For instance, certain pyrimidin-2-amine derivatives have shown significant cytotoxicity against human cancer cell lines (Abdo & Kamel, 2015).
- Insecticidal and Antibacterial Potential: The insecticidal and antibacterial properties of pyrimidin-2-amine derivatives have also been a subject of research (Deohate & Palaspagar, 2020). This suggests potential applications in pest control and antimicrobial treatments.
Material Science
- Structural Design and Safety: The conversion of tetrahydropyrimidines to pyridines, which involves the removal of ammonia and hydrogen, has implications in material science, particularly in the context of structural design and safety (Blockley, 1980). This indicates a broader relevance beyond just chemical and biological applications.
Safety And Hazards
properties
IUPAC Name |
5-(1,4,5,6-tetrahydropyrimidin-2-yl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c10-8-3-2-7(6-13-8)9-11-4-1-5-12-9/h2-3,6H,1,4-5H2,(H2,10,13)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUKWIXXEYVBMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)C2=CN=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,4,5,6-Tetrahydropyrimidin-2-yl)pyridin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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